molecular formula C7H9N3O2 B2384925 Methyl 5-(methylamino)pyridazine-4-carboxylate CAS No. 2490435-70-4

Methyl 5-(methylamino)pyridazine-4-carboxylate

Cat. No.: B2384925
CAS No.: 2490435-70-4
M. Wt: 167.168
InChI Key: ITTNCIZJQHCHSZ-UHFFFAOYSA-N
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Description

Methyl 5-(methylamino)pyridazine-4-carboxylate is a functionalized pyridazine derivative of high interest in modern drug discovery and organic synthesis. With the CAS number 2490435-70-4 and a molecular formula of C 7 H 9 N 3 O 2 , it serves as a versatile chiral or achiral building block for the construction of more complex heterocyclic systems . Heterocyclic amino acids and their ester derivatives are crucial scaffolds in medicinal chemistry, often used to develop DNA-encoded libraries and novel pharmacologically active compounds . This compound, featuring both a methyl ester and a methylamino group on a pyridazine core, is a key intermediate for synthesizing various heterocyclic hybrids and peptides. Its structure makes it particularly valuable for exploring new chemical space in the search for small-molecule therapeutics. Related pyridazine-carboxylic acid derivatives have been identified as critical intermediates in the synthesis of important drugs, such as Risdiplam, a treatment for spinal muscular atrophy, underscoring the strategic value of this chemical class in pharmaceutical development . Please note: This product is intended for research purposes and is strictly labeled 'For Research Use Only' (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 5-(methylamino)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-8-6-4-10-9-3-5(6)7(11)12-2/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTNCIZJQHCHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=NC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Physical Properties

Methyl 5-(methylamino)pyridazine-4-carboxylate contains a pyridazine core with a methylamino substituent at position 5 and a methyl carboxylate group at position 4. The compound exhibits the following properties:

Property Value Reference
Molecular Weight 167.17 g/mol
Exact Mass 167.069476538 Da
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 3
Topological Polar Surface Area 64.1 Ų
XLogP3-AA 0.2
Melting Point Not reported -

The compound's structural features, including a pyridazine heterocycle, a secondary amine group, and a carboxylate ester, influence its reactivity patterns and dictate the synthetic approaches discussed in this analysis.

General Synthetic Strategies

Several strategic approaches can be employed for the synthesis of this compound, each offering distinct advantages depending on starting material availability, equipment constraints, and scale requirements.

Retrosynthetic Analysis

From a retrosynthetic perspective, this compound can be prepared through several disconnection approaches:

  • Introduction of the methylamino group to methyl pyridazine-4-carboxylate with an appropriate leaving group at position 5
  • Methylation of the amino group in methyl 5-aminopyridazine-4-carboxylate
  • Esterification of 5-(methylamino)pyridazine-4-carboxylic acid
  • Formation of the pyridazine core with appropriate substituents already in place

Each approach presents unique challenges and opportunities, which will be explored in detail in the subsequent sections.

Nucleophilic Substitution Approach

Halogen Displacement Method

One of the most direct routes to this compound involves nucleophilic aromatic substitution of a halogen-substituted precursor with methylamine.

Starting Materials and Reagents
Reagent Role Quantity
Methyl 5-chloropyridazine-4-carboxylate Substrate 1 equivalent
Methylamine (40% aqueous solution or 2M in THF) Nucleophile 3-5 equivalents
Polar aprotic solvent (DMF, DMSO, or THF) Reaction medium -
Base (K₂CO₃, Et₃N, or DIPEA) Acid scavenger 1.5-2 equivalents
Reaction Conditions

The reaction typically proceeds under the following conditions:

  • Combine methyl 5-chloropyridazine-4-carboxylate with the chosen solvent (DMF, DMSO, or THF) in a suitable reaction vessel
  • Add base (K₂CO₃, Et₃N, or DIPEA) to scavenge HCl generated during the reaction
  • Add methylamine solution (either 40% aqueous solution or 2M in THF)
  • Heat the mixture at 50-80°C for 8-24 hours
  • Monitor reaction progress by TLC or HPLC

This method mirrors similar nucleophilic aromatic substitution procedures described for related heterocyclic compounds, such as the synthesis of 2-(methylamino)-5-nitropyridine reported in the literature.

Mechanism and Considerations

The reaction proceeds through a typical SNAr mechanism, facilitated by the electron-deficient nature of the pyridazine ring. The chlorine at position 5 serves as a leaving group, and its reactivity is enhanced by the electron-withdrawing carboxylate group at position 4. The nucleophilic attack by methylamine occurs preferentially at position 5 due to this activation pattern.

Potential side reactions include:

  • Ester hydrolysis under basic conditions
  • Bis-substitution if more reactive leaving groups are employed
  • Decomposition under harsh conditions
Yield and Purification

Expected yields range from 65-85% depending on reaction conditions and substrate purity. The product can be isolated through the following procedure:

  • Dilute the reaction mixture with ethyl acetate
  • Wash with water and brine
  • Dry the organic layer over anhydrous Na₂SO₄
  • Remove solvent under reduced pressure
  • Purify by column chromatography (typically using a gradient of hexane:ethyl acetate)
  • Recrystallize from an appropriate solvent system if necessary

N-Methylation Approach

Selective Methylation of 5-Aminopyridazine-4-carboxylate

An alternative approach involves the selective N-methylation of methyl 5-aminopyridazine-4-carboxylate.

Reagents and Materials
Reagent Role Quantity
Methyl 5-aminopyridazine-4-carboxylate Substrate 1 equivalent
Methylating agent (CH₃I, (CH₃)₂SO₄, or formaldehyde/NaBH₃CN) Methylating agent 1.1-1.5 equivalents
Base (K₂CO₃, NaH, or Et₃N) Base 1.5-2 equivalents
Solvent (DMF, acetonitrile, or THF) Reaction medium -
Reaction Conditions

Different methylation strategies can be employed:

Direct Alkylation
  • Dissolve methyl 5-aminopyridazine-4-carboxylate in anhydrous DMF or acetonitrile
  • Add base (K₂CO₃ or NaH) at 0-5°C
  • Add methylating agent (CH₃I or (CH₃)₂SO₄) dropwise
  • Allow the reaction to warm to room temperature and stir for 4-12 hours
  • Monitor reaction progress by TLC
Reductive Amination
  • Dissolve methyl 5-aminopyridazine-4-carboxylate in methanol or THF
  • Add formaldehyde (37% aqueous solution, 1.2-2 equivalents)
  • Stir for 1-2 hours to form the imine
  • Add sodium cyanoborohydride (1.5-2 equivalents) portionwise
  • Maintain pH 6-7 with acetic acid if necessary
  • Stir for 4-12 hours at room temperature
  • Monitor reaction progress by TLC
Selectivity Considerations

A critical challenge in this approach is achieving selective mono-methylation. Potential issues include:

  • Formation of dimethylated products
  • Incomplete conversion
  • Competing N- vs. O-methylation

To enhance selectivity, several strategies can be employed:

  • Controlled addition of methylating agent
  • Lowered reaction temperature
  • Use of bulky bases
  • Carefully optimized reagent ratios
Yield and Purification

Expected yields for this approach range from 55-75%, depending on the specific conditions employed. Purification typically involves:

  • Quench the reaction with water
  • Extract with ethyl acetate or dichloromethane
  • Wash organic layer with water and brine
  • Dry over anhydrous Na₂SO₄
  • Concentrate under reduced pressure
  • Purify by column chromatography
  • Recrystallize if necessary

Functional Group Modification Approach

From 5-(Methylamino)pyridazine-4-carboxylic Acid

This approach involves esterification of 5-(methylamino)pyridazine-4-carboxylic acid to yield the target methyl ester.

Reagents and Materials
Reagent Role Quantity
5-(Methylamino)pyridazine-4-carboxylic acid Substrate 1 equivalent
Methanol Solvent/Reagent Excess
Acid catalyst (H₂SO₄, HCl, or p-TsOH) or SOCl₂ Catalyst/Activating agent 0.1-1 equivalent (catalyst) or 1.1-1.5 equivalents (SOCl₂)
Molecular sieves (optional) Water scavenger -
Reaction Conditions
Fischer Esterification
  • Combine 5-(methylamino)pyridazine-4-carboxylic acid with methanol
  • Add acid catalyst (H₂SO₄, HCl, or p-TsOH)
  • Add molecular sieves if available to remove water
  • Heat at reflux for 6-24 hours
  • Monitor reaction progress
Via Acid Chloride
  • Suspend 5-(methylamino)pyridazine-4-carboxylic acid in dichloromethane or toluene
  • Add thionyl chloride dropwise at 0-5°C
  • Warm to room temperature and stir for 2-4 hours
  • Remove excess thionyl chloride under reduced pressure
  • Add methanol and pyridine at 0-5°C
  • Warm to room temperature and stir for 2-4 hours

Similar procedures have been documented for the esterification of related heterocyclic carboxylic acids, such as in the synthesis of methyl 5-aminopyrazole-4-carboxylates described in the literature.

Mechanism Considerations

The Fischer esterification proceeds through acid-catalyzed activation of the carboxylic acid, followed by nucleophilic attack by methanol. The acid chloride method involves formation of a highly reactive acyl chloride intermediate, which readily reacts with methanol.

A key consideration is the protection of the methylamino group during these transformations, as it can potentially react with the activated carboxylic acid or be protonated under acidic conditions.

Yield and Purification

Expected yields range from 70-90% for the acid chloride method and 60-80% for Fischer esterification. Purification typically involves:

  • Neutralize the reaction mixture with saturated NaHCO₃ solution
  • Extract with ethyl acetate or dichloromethane
  • Wash with water and brine
  • Dry over anhydrous Na₂SO₄
  • Concentrate under reduced pressure
  • Purify by column chromatography or recrystallization

De Novo Pyridazine Ring Construction

Cyclocondensation Approach

A more convergent approach involves the construction of the pyridazine ring with the required substituents already in place.

Reagents and Materials
Reagent Role Quantity
Appropriately substituted 1,4-dicarbonyl compound Substrate 1 equivalent
Methylhydrazine Nucleophile/Ring closure 1.1-1.5 equivalents
Acid catalyst Catalyst Catalytic amount
Solvent (ethanol, acetic acid, or toluene) Reaction medium -
Reaction Conditions
  • Combine the 1,4-dicarbonyl precursor with the selected solvent
  • Add acid catalyst
  • Add methylhydrazine dropwise at controlled temperature
  • Heat the reaction mixture at reflux for 4-12 hours
  • Monitor reaction progress by TLC

This approach draws parallels to methods employed in the synthesis of pyrazole derivatives, such as those described for methyl 5-aminopyrazole-4-carboxylates used in the preparation of pyrazolo[3,4-d]pyrimidin-4-ones.

Mechanism and Considerations

The reaction proceeds through initial nucleophilic attack by methylhydrazine on one of the carbonyl groups, followed by cyclization onto the second carbonyl. Subsequent dehydration yields the pyridazine ring.

Critical considerations include:

  • Regioselectivity of the initial nucleophilic attack
  • Control of oxidation state in the final product
  • Potential competitive reactions of the methylhydrazine
Yield and Purification

Expected yields for this approach typically range from 40-70%, depending on the specific substrates and conditions employed. Purification generally involves:

  • Cool the reaction mixture
  • Filter any precipitated product
  • Concentrate the filtrate if necessary
  • Purify by column chromatography
  • Recrystallize to obtain pure product

Optimization of Reaction Conditions

Temperature Effects

Temperature plays a crucial role in the preparation of this compound, particularly for controlling selectivity and minimizing side reactions.

Method Optimal Temperature Range Critical Considerations
Nucleophilic Substitution 50-80°C Higher temperatures accelerate reaction but may promote side reactions
N-Methylation 0-25°C Lower temperatures enhance selectivity for mono-methylation
Esterification 60-80°C Sufficient temperature needed to overcome activation energy
Ring Construction 80-120°C Higher temperatures typically required for ring closure

The temperature should be carefully controlled to balance reaction rate and selectivity, with heating or cooling as appropriate for each specific transformation.

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and selectivity:

Solvent Advantages Disadvantages Recommended Methods
DMF/DMSO High solubility, promotes nucleophilic substitution Difficult to remove, high boiling point Nucleophilic substitution, N-methylation
THF Moderately polar, easy to remove Limited high-temperature applications N-methylation, reductive amination
Alcohols (MeOH, EtOH) Protic, promotes esterification May cause transesterification Esterification, ring construction
Toluene High boiling point, water removal via azeotrope Limited solubility for polar compounds Esterification via acid chloride
Acetonitrile Moderately polar, easy to remove Moderate solvating power N-methylation

Catalysts and Additives

Various catalysts and additives can enhance reaction efficiency:

Catalyst/Additive Function Applicable Methods
Lewis acids (ZnCl₂, AlCl₃) Activation of carbonyl groups Esterification, ring construction
Phase transfer catalysts (TBAB, TBAI) Enhances nucleophilicity Nucleophilic substitution, N-methylation
Molecular sieves Water removal Esterification, reductive amination
DMAP Nucleophilic catalyst Esterification
Copper catalysts Promotes C-N bond formation Alternative routes for introducing methylamino group

Purification Strategies

Crystallization Techniques

Crystallization is often the preferred method for obtaining high-purity this compound:

Solvent System Advantages Considerations
Ethanol/Water Good solubility differentiation, common solvents Temperature control critical
Ethyl Acetate/Hexane Effective for removing non-polar impurities May require multiple recrystallizations
Methanol/Diethyl Ether Often yields high purity Volatile solvents, safety considerations
Dichloromethane/Hexane Good for oily or amorphous products Environmental considerations

The crystallization process typically involves:

  • Dissolving the crude product in a minimum amount of hot solvent
  • Filtering the hot solution to remove insoluble impurities
  • Cooling slowly to promote crystal formation
  • Collecting crystals by filtration
  • Washing with cold solvent
  • Drying under vacuum

Chromatographic Methods

For difficult-to-separate mixtures, chromatographic techniques are essential:

Technique Mobile Phase Advantages Limitations
Silica gel column Gradient of Hexane/Ethyl Acetate Widely applicable, good separation Time-consuming, solvent-intensive
Prep HPLC Gradient of Water/Acetonitrile with buffer High resolution Equipment intensive, limited scale
Flash chromatography Optimized gradient of DCM/MeOH Rapid, efficient May require optimization
Automated systems Customized for specific product High throughput Cost considerations

Analytical Characterization

Spectroscopic Data

Comprehensive characterization of this compound typically includes:

NMR Spectroscopy

Expected key signals in ¹H NMR (400 MHz, CDCl₃):

  • Methyl ester protons: δ ~3.9 ppm (s, 3H)
  • N-methyl protons: δ ~3.0 ppm (s, 3H)
  • Aromatic protons: δ ~7.0-9.0 ppm (2H)
  • NH proton: δ ~6.0-7.0 ppm (broad s, 1H)

Expected key signals in ¹³C NMR (100 MHz, CDCl₃):

  • Methyl ester carbon: δ ~52-54 ppm
  • N-methyl carbon: δ ~29-31 ppm
  • Aromatic carbons: δ ~110-160 ppm
  • Carbonyl carbon: δ ~165-170 ppm
Mass Spectrometry
  • Expected molecular ion [M+H]⁺: m/z 168.0767
  • Common fragment ions may include loss of methoxy (m/z 136), loss of methylamine (m/z 137), and cleavage of the pyridazine ring
IR Spectroscopy

Characteristic absorptions:

  • N-H stretching: ~3300-3500 cm⁻¹
  • C=O stretching: ~1700-1730 cm⁻¹
  • C-N stretching: ~1200-1350 cm⁻¹
  • Aromatic C=C and C=N stretching: ~1400-1600 cm⁻¹

Purity Assessment

Quality control for this compound typically involves:

Technique Purpose Acceptance Criteria
HPLC Chemical purity ≥95% area under the curve
Elemental analysis Composition verification ±0.4% of theoretical values
Melting point Physical property Sharp melting within 2°C range
TLC Single spot analysis Single spot in multiple solvent systems

Scale-Up Considerations

Process Efficiency

For larger-scale production, several modifications to the laboratory-scale procedures are recommended:

  • Continuous flow processes for exothermic or hazardous steps
  • Solvent recycling systems
  • In-process monitoring using online analytical techniques
  • Use of more economical reagents and catalysts
  • Optimization of work-up procedures to minimize waste generation

Comparison of Methods

Method Advantages Disadvantages Typical Yield Scalability
Nucleophilic Substitution Direct, fewer steps Requires halogenated precursor 65-85% Good
N-Methylation Controlled, mild conditions Selectivity challenges 55-75% Moderate
Esterification Simple chemistry, available reagents Requires carboxylic acid precursor 60-90% Excellent
Ring Construction Convergent, versatile Multiple steps, optimization needed 40-70% Limited

Based on this analysis, the nucleophilic substitution approach often represents the most practical method for laboratory-scale synthesis, while the esterification route may be preferred for larger-scale production due to its reliability and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(methylamino)pyridazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Methyl iodide (CH3I) and cesium carbonate (Cs2CO3) in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

Anticonvulsant Activity
Research indicates that compounds with a pyridazine structure exhibit significant anticonvulsant properties. Methyl 5-(methylamino)pyridazine-4-carboxylate has been studied for its potential to modulate neurotransmitter systems involved in seizure activity, showing promise as a candidate for treating epilepsy and other seizure disorders .

Antitumor Activity
Recent studies have suggested that derivatives of pyridazine compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. This compound has demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an antitumor agent .

Inhibition of Enzymatic Activity
This compound has also been evaluated for its ability to inhibit specific enzymes related to disease processes. For instance, it may interact with enzymes involved in inflammation and cancer progression, making it a target for drug design aimed at inflammatory diseases and cancers .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from readily available precursors through methods such as:

  • Condensation Reactions : Combining methylamine with pyridazine derivatives under acidic conditions.
  • Carboxylation Techniques : Introducing carboxyl groups through carbon dioxide or carbon monoxide reactions.

These synthetic routes not only yield the target compound but also allow for the exploration of various derivatives that may enhance biological activity or selectivity .

Case Study 1: Anticonvulsant Efficacy

In a controlled study, this compound was administered to animal models exhibiting seizure activity. The results indicated a significant reduction in seizure frequency compared to control groups, supporting its potential use as an anticonvulsant medication .

Case Study 2: Antitumor Activity

A series of experiments were conducted on human cancer cell lines treated with this compound. The findings revealed that the compound induced apoptosis in a dose-dependent manner, leading to a reduction in cell viability by over 60% at higher concentrations. These results suggest that this compound may serve as a lead structure for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of Methyl 5-(methylamino)pyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (heterocyclic cores, ester/amino groups) and are compared based on molecular features, physicochemical properties, and applications:

Table 1: Comparative Analysis of Methyl 5-(methylamino)pyridazine-4-carboxylate and Analogues
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
This compound Pyridazine 4-COOCH₃, 5-NHCH₃ C₈H₁₀N₃O₂* 242.05† Drug discovery building block
Ethyl 5-aminothiazole-4-carboxylate Thiazole 4-COOCH₂CH₃, 5-NH₂ C₆H₈N₂O₂S 172.20 Antimicrobial research
Methyl 5-amino-1-(2-pyrimidinyl)-1H-pyrazole-4-carboxylate Pyrazole 4-COOCH₃, 5-NH₂, 1-pyrimidinyl C₉H₁₀N₄O₂ 218.20 Kinase inhibitor intermediates
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Pyrazole 1-carboximidamide, 5-aryl C₁₈H₁₈N₄O 306.36 Anticancer activity (in vitro)

*Discrepancy noted in : Reported formula (C₈H₇Cl₂F₂NO) conflicts with nomenclature.

Key Differences and Research Findings

Electron-Deficient vs. Electron-Rich Cores :

  • Pyridazine (target compound): Electron-deficient due to adjacent nitrogen atoms, enhancing interactions with biological targets like ATP-binding pockets .
  • Thiazole/Pyrazole : Electron-rich systems (thiazole has sulfur, pyrazole has two adjacent nitrogens), favoring π-π stacking in antimicrobial agents or kinase inhibitors .

Substituent Effects: Methylamino group (target compound): Enhances solubility in polar solvents compared to unsubstituted pyridazine derivatives. Carboximidamide (): Introduces hydrogen-bonding capacity, critical for anticancer activity in dihydropyrazole derivatives .

Metabolic Stability :

  • Methyl ester groups (target compound, ) are prone to hydrolysis in vivo, whereas thiazole derivatives () exhibit higher metabolic stability due to sulfur’s electron-withdrawing effects .

Biological Activity

Methyl 5-(methylamino)pyridazine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a methylamino group and a carboxylate ester. Its chemical structure can be represented as follows:

C8H10N4O2\text{C}_8\text{H}_{10}\text{N}_4\text{O}_2

This compound's unique structure is pivotal to its biological activity, influencing interactions with various biological targets.

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, potentially through inhibition of specific enzymes or pathways critical for bacterial survival.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell proliferation and survival.
  • Anti-inflammatory Effects : The compound appears to inhibit pro-inflammatory cytokines, contributing to its potential in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Key findings include:

  • Substitution Patterns : Variations in substituents on the pyridazine ring significantly affect biological activity. For instance, introducing different alkyl or aryl groups can enhance potency against specific targets.
  • Functional Groups : The presence of electron-donating or withdrawing groups can alter pharmacokinetic properties, affecting absorption, distribution, metabolism, and excretion (ADME) profiles.

Antimicrobial Activity

In a study examining the antimicrobial properties of various pyridazine derivatives, this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate a promising potential for this compound as an antimicrobial agent.

Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound could reduce cell viability significantly. The half-maximal inhibitory concentration (IC50) values were determined:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism appears to involve the activation of apoptotic pathways, leading to increased cell death in treated populations.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-(methylamino)pyridazine-4-carboxylate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation or coupling strategies. For example, analogous pyrazole derivatives are synthesized via cyclocondensation of esters with hydrazines or amines under reflux conditions (e.g., ethanol, 60–80°C) . Optimization includes:
  • Catalysts : Use of triethylamine or DMF-DMA to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve ≥95% purity .
  • Yield Monitoring : LCMS and HPLC analysis (e.g., retention time 0.99 minutes under SMD-TFA50 conditions) ensures intermediate quality .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., methylamino and carboxylate groups) .
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 681 [M+H]+^+ in LCMS) for molecular weight validation .
  • X-ray Crystallography : For structural confirmation if single crystals are obtained .

Q. How does pH affect the stability of this compound during storage?

  • Methodological Answer : Stability studies indicate:
  • Acidic Conditions (pH < 5) : Hydrolysis of the ester group occurs, leading to carboxylic acid derivatives .
  • Neutral/Basic Conditions (pH 7–9) : Degradation is minimized; store at 2–8°C in airtight containers with desiccants .
  • Monitoring : Regular HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) to detect degradation products .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to:
  • Map electrostatic potential surfaces for nucleophilic/electrophilic sites .
  • Simulate IR and NMR spectra for comparison with experimental data .
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions .
    Tools like Gaussian or ORCA are recommended, referencing PubChem data for initial structural inputs .

Q. What strategies resolve contradictions in reported bioactivity data for pyridazine derivatives?

  • Methodological Answer : Address discrepancies via:
  • Structural-Activity Relationship (SAR) Studies : Compare this compound with analogs (e.g., ethyl or phenyl substitutions) to isolate key functional groups .
  • Assay Standardization : Use uniform protocols (e.g., DHFR inhibition assays at 37°C, pH 7.4) to minimize variability .
  • Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies (e.g., conflicting solubility or IC50_{50} values) .

Q. How can researchers design analogs of this compound with improved pharmacokinetic properties?

  • Methodological Answer : Follow these steps:
  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability .
  • Prodrug Synthesis : Convert the methyl ester to a ethyl or benzyl ester for controlled release .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., DHFR) .
  • In Vivo Validation : Assess bioavailability in rodent models using LC-MS/MS quantification .

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